molecular formula C23H25NO4 B2850964 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid CAS No. 2445749-54-0

3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid

Cat. No.: B2850964
CAS No.: 2445749-54-0
M. Wt: 379.456
InChI Key: DRPYBDQKTVOADQ-HOTGVXAUSA-N
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Description

3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid is a chiral compound featuring a cyclopentane core with (1S,3S)-stereochemistry, a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group, and a terminal propanoic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained peptides or small-molecule inhibitors targeting enzymes or receptors .

Properties

IUPAC Name

3-[(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)12-10-15-9-11-16(13-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPYBDQKTVOADQ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: Formation of the Fluorenylmethoxycarbonyl Group

    • Reagent: 9-Fluorenylmethanol, Phosgene

    • Condition: Basic medium such as pyridine

    • Reaction: 9-Fluorenylmethanol reacts with phosgene to form the fluorenylmethoxycarbonyl chloride.

  • Second Step: Coupling with Cyclopentylamine

    • Reagent: Cyclopentylamine

    • Condition: Basic medium and appropriate solvent like dichloromethane

    • Reaction: Fluorenylmethoxycarbonyl chloride reacts with cyclopentylamine to form fluorenylmethoxycarbonyl-cyclopentylamine.

  • Final Step: Addition of Propanoic Acid

    • Reagent: Propanoic acid, Dicyclohexylcarbodiimide

    • Condition: Acidic or neutral medium

    • Reaction: Fluorenylmethoxycarbonyl-cyclopentylamine reacts with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide to form the final compound.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and automated synthesisers are often used. Reaction conditions are optimized for high yields, minimal impurities, and efficient purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can modify the aromatic ring or the propanoic acid side chain.

  • Reduction: : Commonly uses reducing agents such as lithium aluminum hydride. It may involve reduction of carbonyl groups.

  • Substitution: : Uses nucleophiles and electrophiles to introduce new functional groups on the aromatic ring or the cyclopentyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, Hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, Sodium borohydride

  • Solvents: : Dichloromethane, Acetonitrile, Methanol

Major Products

  • Oxidation Products: : Carboxylic acids, Ketones

  • Reduction Products: : Alcohols, Alkanes

  • Substitution Products: : Functionalized aromatic compounds

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing complex peptides and proteins. It is particularly valuable in solid-phase peptide synthesis.

  • Biology: : Facilitates the study of protein interactions and functions by allowing for the controlled modification of peptides.

  • Medicine: : Helps in the development of therapeutic peptides and small molecules that can target specific proteins in diseases.

  • Industry: : Used in the pharmaceutical industry for drug development and in the chemical industry for producing advanced materials.

Mechanism of Action

The compound's effects are primarily due to its ability to protect amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group shields reactive sites on the amino acid, preventing unwanted side reactions. Upon completion of peptide assembly, this group can be removed under mild conditions, revealing the native amino acid.

Comparison with Similar Compounds

Stereochemical Variants

  • rac-3-[(1R,3R)-3-(Fmoc-amino)cyclopentyl]propanoic acid (): This racemic analog has opposing (1R,3R)-stereochemistry compared to the target compound. Stereochemical differences significantly influence biological activity; for instance, enantiomers may exhibit divergent binding affinities to chiral targets like proteases or G-protein-coupled receptors. The racemic mixture complicates purification and reduces enantiomeric purity, which is critical in drug development .

Substituted Cyclic Core Modifications

  • 3-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid (): Replacing the cyclopentane with a piperidine ring introduces a six-membered alicyclic structure. The larger ring increases conformational flexibility and alters solubility due to the tertiary amine (BOC-protected). Such modifications are leveraged to optimize pharmacokinetic properties like blood-brain barrier penetration .
  • 6'-[[(1S,3S)-3-[[5-(Difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2H),3'-bipyridin]-2-one (): This compound retains the (1S,3S)-cyclopentyl-Fmoc motif but incorporates a pyrimidine-bipiperidine pharmacophore. Such hybrid structures are designed for dual-target inhibition (e.g., PCSK9 enzymes), highlighting the versatility of the cyclopentane-Fmoc scaffold in drug discovery .

Aromatic Substituent Variations

  • (3S)-3-(Fmoc-amino)-3-[2-(trifluoromethyl)phenyl]propanoic acid (): Substituting the cyclopentane with a trifluoromethylphenyl group introduces aromaticity and electron-withdrawing effects. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this analog suitable for CNS-targeted therapies .
  • (2S)-2-(Fmoc-amino)-3-(furan-2-yl)propanoic acid (): The furan ring provides a heteroaromatic system capable of π-π stacking interactions. This analog may improve binding to aromatic-rich enzyme active sites, such as tyrosine kinases .

Functional Group Additions

  • Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)propionic acid (): The 4-hydroxyphenyl group introduces hydrogen-bonding capability, enhancing solubility and target engagement in polar environments (e.g., serine proteases) .
  • (2S)-2-(Fmoc-amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid (): The indole moiety mimics tryptophan residues, enabling integration into peptide sequences for fluorescence-based tracking or receptor binding studies. The chloro substituent increases lipophilicity and resistance to oxidative metabolism .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Application/Property Reference
3-[(1S,3S)-3-(Fmoc-amino)cyclopentyl]propanoic acid C₂₈H₃₂N₂O₄ 460.57 (1S,3S)-cyclopentane Peptide synthesis intermediate
rac-3-[(1R,3R)-3-(Fmoc-amino)cyclopentyl]propanoic acid C₂₈H₃₂N₂O₄ 460.57 Racemic cyclopentane Requires chiral resolution
3-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid C₂₈H₃₄N₂O₆ 494.58 Piperidine, BOC-protected Enhanced conformational flexibility
(3S)-3-(Fmoc-amino)-3-[2-(trifluoromethyl)phenyl]propanoic acid C₂₅H₂₀F₃NO₄ 455.43 Trifluoromethylphenyl Improved metabolic stability
(2S)-2-(Fmoc-amino)-3-(furan-2-yl)propanoic acid C₂₃H₂₁NO₅ 391.42 Furan-2-yl π-π stacking interactions
Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)propionic acid C₂₅H₂₃NO₅ 425.45 4-Hydroxyphenyl Hydrogen bonding, solubility enhancement

Biological Activity

3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid, also known as Fmoc-cyclopentylpropanoic acid, is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The molecular formula is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of 410.46 g/mol. The Fmoc group is particularly notable for its role in peptide synthesis due to its base-labile nature, facilitating the synthesis of complex peptide structures.

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.46 g/mol
CAS Number150114-97-9
Purity≥95%
Storage ConditionsSealed in dry, 2-8°C

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Some studies have suggested that structural analogs may possess antitumor properties. The cyclopentane ring could enhance interactions with biological targets involved in cancer cell proliferation.
  • Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative disorders.
  • Peptide Synthesis Applications : The Fmoc group allows for efficient peptide synthesis, making this compound relevant in the development of peptide-based drugs.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which can include enzymes and receptors involved in various signaling pathways. Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have elucidated binding affinities and interaction profiles.

Case Study: Binding Affinity

A recent study investigated the binding affinity of this compound to a target enzyme involved in cancer metabolism. The results indicated a moderate binding affinity with an IC50 value in the micromolar range, suggesting potential as a lead compound in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Amino-3-cyclopentylpropanoic acidCyclopentane ringAntitumor effectsLacks protective groups
Fluorenylmethoxycarbonyl-alanineFmoc protectionPeptide synthesisCommonly used in solid-phase synthesis
4-(Cyclopentane)phenylalanineCyclopentane substitution on phenylalanineNeuroprotective propertiesDirectly involved in neurotransmitter pathways

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-[(1S,3S)-3-(Fmoc-amino)cyclopentyl]propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes:

  • Step 1 : Introduction of the cyclopentyl moiety via enantioselective catalysis or chiral pool synthesis to establish (1S,3S) stereochemistry .
  • Step 2 : Fmoc protection of the amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃, DMF) .
  • Step 3 : Carboxylic acid functionalization via propanoic acid coupling, often employing EDCI/HOBt or DCC as coupling agents .
  • Optimization : Solvent choice (e.g., DMF for solubility), temperature control (0–25°C for Fmoc stability), and catalyst screening (e.g., DMAP for esterification) are critical .

Q. How is the compound purified, and what analytical methods validate its structural integrity?

  • Methodological Answer :

  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is standard. Flash chromatography (silica gel, ethyl acetate/hexane) may precede HPLC .
  • Characterization :
  • 1H/13C NMR : Confirms stereochemistry (e.g., cyclopentyl proton splitting) and Fmoc group integration (aromatic protons at δ 7.3–7.8 ppm) .
  • HPLC : Purity ≥95% (retention time matched against standards) .
  • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C₂₆H₂₈N₂O₅: 449.2 g/mol) .

Q. What role does the Fmoc group play in modifying the compound’s reactivity?

  • Methodological Answer : The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine/DMF). This facilitates sequential peptide couplings in solid-phase synthesis . Its UV activity (λmax ~300 nm) also aids in reaction monitoring .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in peptide synthesis while minimizing racemization?

  • Methodological Answer :

  • Coupling Agents : Use HATU or PyBOP (vs. DCC) to enhance activation and reduce side reactions .
  • Temperature : Maintain ≤4°C during coupling to suppress racemization .
  • Additives : Include DIEA or HOAt to stabilize active intermediates .
  • Monitoring : Track Fmoc deprotection via UV absorbance (301 nm) to confirm completeness before subsequent steps .

Q. What are the stereochemical implications of the (1S,3S) configuration on biological activity?

  • Methodological Answer :

  • Structure-Activity Studies : Enantiomers with (1R,3R) configurations show reduced binding affinity to target proteins (e.g., PCSK9 inhibitors in ). Molecular docking simulations (e.g., AutoDock Vina) correlate cyclopentyl stereochemistry with hydrophobic pocket interactions .
  • In Vitro Assays : Compare IC₅₀ values of stereoisomers in enzyme inhibition assays (e.g., fluorescence polarization) .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

  • Methodological Answer :

  • Solvent Screening : Test DMSO, DMF, and THF with incremental water addition to identify optimal solubility. For example, DMSO stock solutions (50 mM) diluted in PBS may precipitate, requiring sonication .
  • Dynamic Light Scattering (DLS) : Quantify aggregation tendencies at varying pH (4–8) .
  • Controlled Crystallization : X-ray diffraction studies resolve polymorphic forms influencing solubility .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Lyophilized powder at -80°C under argon (prevents Fmoc oxidation). In solution, use stabilizers like 0.1% BHT in DMSO .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify breakdown products (e.g., free amine from Fmoc cleavage) .

Application-Focused Questions

Q. How is this compound utilized in studying protein-ligand interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with cyclin-dependent kinases .

Q. What challenges arise when scaling up synthesis from mg to gram quantities?

  • Methodological Answer :

  • Purification Bottlenecks : Replace HPLC with countercurrent chromatography for higher throughput .
  • Byproduct Formation : Scale-dependent side reactions (e.g., diketopiperazine formation) require in-line FTIR monitoring .

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